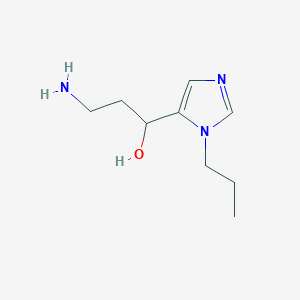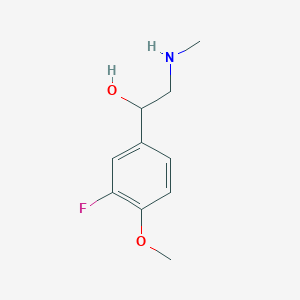
2-Cyclopentylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylpiperazine is an organic compound that features a cyclopentyl group attached to a piperazine ring. This compound is known for its versatile applications in various fields, including pharmaceuticals and chemical research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopentylpiperazine typically involves the reaction of piperazine with cyclopentyl bromide. The process begins with the formation of piperazine chloride by reacting piperazine with hydrochloric acid. This intermediate is then reacted with cyclopentyl bromide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic steps but utilizes larger reaction vessels and more efficient purification techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Cyclopentylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of pharmaceuticals, pesticides, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclopentylpiperazine involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- Cyclohexylpiperazine
Comparison: 2-Cyclopentylpiperazine is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to other piperazine derivatives. For instance, the presence of the cyclopentyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Its potential therapeutic properties and industrial applications further highlight its importance in scientific research and commercial production.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-cyclopentylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-11H,1-7H2 |
InChI Key |
NUQCVJHZZHYMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CNCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)






![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)

